molecular formula C16H16Cl2O4S B5064560 1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol

1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol

Cat. No.: B5064560
M. Wt: 375.3 g/mol
InChI Key: YGINPTOGZINRRQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol is a chemical compound with a complex structure that includes chlorophenyl and chlorophenoxy groups

Preparation Methods

The synthesis of 1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent to form the chlorophenoxy group.

    Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a sulfonating agent to form the chlorophenylsulfonyl group.

    Coupling of intermediates: The final step involves the coupling of the chlorophenoxy and chlorophenylsulfonyl intermediates under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The chlorophenyl and chlorophenoxy groups may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The sulfonyl group may also play a role in the compound’s activity by forming interactions with target proteins.

Comparison with Similar Compounds

1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol can be compared with other similar compounds, such as:

    1-(4-(4-Chlorophenoxy)phenyl)ethanone: This compound has a similar chlorophenoxy group but differs in the presence of an ethanone group instead of a propanol group.

    1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: This compound has a trifluoromethyl group, which imparts different chemical properties compared to the chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O4S/c17-13-3-1-12(2-4-13)10-23(20,21)11-15(19)9-22-16-7-5-14(18)6-8-16/h1-8,15,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGINPTOGZINRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(COC2=CC=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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